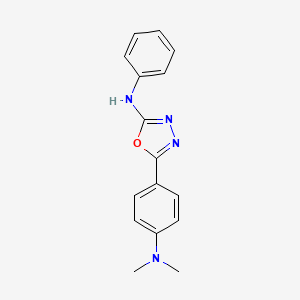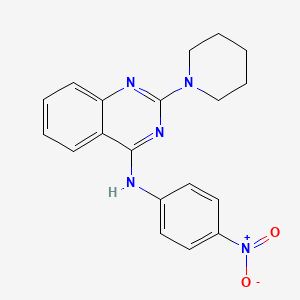
6-hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with hydrazinyl and methylthio groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one typically involves the reaction of 2-(methylthio)pyrimidin-4(1H)-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinyl group, leading to the formation of amines.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-hydrazinyl-2-(methylthio)pyrimidine
- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
- 3-{[6-hydrazinyl-2-(methoxymethyl)pyrimidin-4-yl]oxy}-N,N-dimethylaniline
Uniqueness
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazinyl and methylthio groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
特性
CAS番号 |
116222-18-5 |
|---|---|
分子式 |
C5H8N4OS |
分子量 |
172.21 g/mol |
IUPAC名 |
4-hydrazinyl-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4OS/c1-11-5-7-3(9-6)2-4(10)8-5/h2H,6H2,1H3,(H2,7,8,9,10) |
InChIキー |
KERMZOQKUNLPFX-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=O)N1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


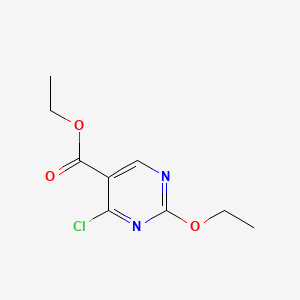
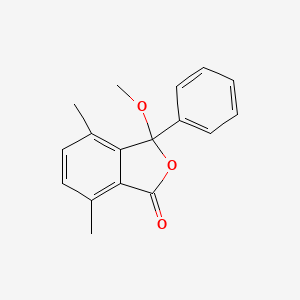
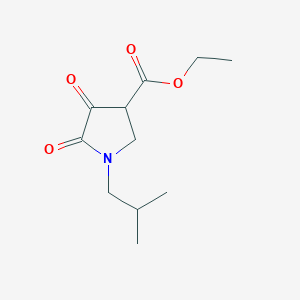
![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
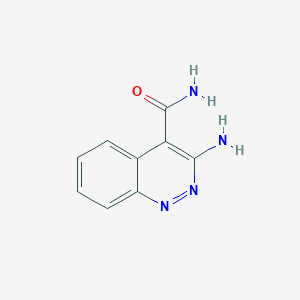
![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
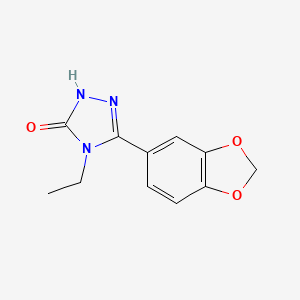
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
